[2-(2-CHlorophenoxy)ethyl]dimethylamine
Description
[2-(2-Chlorophenoxy)ethyl]dimethylamine is a tertiary amine derivative featuring a chlorophenoxyethyl backbone linked to a dimethylamino group. This compound is of interest in medicinal chemistry due to its structural versatility, which allows for modifications that influence biological activity. The 2-chlorophenoxy moiety and dimethylaminoethyl chain are critical for interactions with biological targets, particularly in neurological and kinase-related pathways .
Properties
Molecular Formula |
C10H14ClNO |
|---|---|
Molecular Weight |
199.68 g/mol |
IUPAC Name |
2-(2-chlorophenoxy)-N,N-dimethylethanamine |
InChI |
InChI=1S/C10H14ClNO/c1-12(2)7-8-13-10-6-4-3-5-9(10)11/h3-6H,7-8H2,1-2H3 |
InChI Key |
DVIRPJGGEYODOZ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCOC1=CC=CC=C1Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-(2-Chlorophenoxy)ethyl]dimethylamine typically involves the reaction of 2-chlorophenol with ethylene oxide to form 2-(2-chlorophenoxy)ethanol. This intermediate is then reacted with dimethylamine under suitable conditions to yield the final product. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. The final product is typically purified through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
[2-(2-Chlorophenoxy)ethyl]dimethylamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: N-oxides of this compound.
Reduction: Amine derivatives.
Substitution: Various substituted phenoxyethylamines depending on the nucleophile used.
Scientific Research Applications
[2-(2-Chlorophenoxy)ethyl]dimethylamine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving receptor binding and enzyme inhibition.
Industry: Used in the production of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of [2-(2-Chlorophenoxy)ethyl]dimethylamine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, altering their activity. The exact pathways depend on the specific application and target molecule. For example, in biological systems, it may act as an agonist or antagonist at certain receptor sites.
Comparison with Similar Compounds
Substituent Effects on the Aromatic Ring
The position and nature of substituents on the aromatic ring significantly impact biological activity. Evidence from quinazolinone derivatives reveals:
- Chlorine Substitution: 2-Chlorophenoxy (as in [2-(2-Chlorophenoxy)ethyl]dimethylamine): Moderate anticonvulsant activity when combined with specific 3-substituents (e.g., 3-(2-chloroethyl)carbonylamino) . 2,4-Dichlorophenoxy: Higher anticonvulsant potency than 2-chlorophenoxy derivatives (e.g., compound 7f > 7e > 7d) .
Role of the Dimethylaminoethyl Group
The dimethylaminoethyl moiety enhances solubility and receptor binding in diverse contexts:
- Anticonvulsant Activity: Derivatives with 3-(2-chloroethyl)carbonylamino groups (e.g., 7d, 7f) show improved activity over simpler dimethylaminoethyl analogs, suggesting the need for additional electrophilic groups .
- Kinase Inhibition: Compound 36 (), containing a 2-(dimethylamino)ethyl group linked to a pyridone ring, exhibited potent c-Src kinase inhibition (IC₅₀ = 0.8 µM), highlighting the group’s role in enzyme interaction .
Structural Variations in the Linking Group
- Ether vs. Alkyl Linkers: this compound uses an ethyl ether linker, promoting flexibility and hydrogen bonding. Ethenyl Linkers: [2-(2-Fluoro-6-nitrophenyl)ethenyl]dimethylamine () introduces a rigid ethenyl group with electron-withdrawing substituents (fluoro, nitro), which may enhance π-π stacking but reduce solubility .
Key Research Findings
Chlorine Positioning: Dichlorinated analogs (2,4-Cl) outperform mono-chlorinated derivatives in anticonvulsant models, likely due to enhanced hydrophobic interactions .
3-Substituent Optimization: Adding electrophilic groups (e.g., chloroethylcarbonylamino) to the quinazolinone scaffold boosts activity, suggesting covalent or strong non-covalent binding .
Dimethylaminoethyl Utility: This group is critical in kinase inhibitors, where its basicity facilitates interactions with ATP-binding pockets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
